molecular formula C27H42N2O B13879850 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-51-4

2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

Cat. No.: B13879850
CAS No.: 57202-51-4
M. Wt: 410.6 g/mol
InChI Key: IWZAFMARMJZJDW-UHFFFAOYSA-N
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Description

2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a high-purity organic compound supplied for research and development purposes. With a defined molecular formula of C27H42N2O and a molecular weight of 410.646 g/mol , this pyrimidine derivative is characterized by its specific structure featuring a phenyl ring linked to a pyrimidine group, both substituted with long alkyl chains (nonyloxy and octyl) . This structural motif is typical for compounds studied in the field of advanced organic materials. Researchers value this compound primarily for its application in the development and synthesis of liquid crystals . Compounds within this family are investigated for their unique mesophase behavior, such as the ability to form smectic and nematic phases over specific temperature ranges, which is critical for the design of new electro-optical devices and display technologies . The precise molecular structure, confirmed by its InChI key IWZAFMARMJZJDW-UHFFFAOYSA-N , allows scientists to explore structure-property relationships and tune material characteristics for specialized applications. This product is intended for laboratory and research use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

57202-51-4

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

IUPAC Name

2-(4-nonoxyphenyl)-5-octylpyrimidine

InChI

InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-19-17-25(18-20-26)27-28-22-24(23-29-27)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3

InChI Key

IWZAFMARMJZJDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 4 Nonyloxy Phenyl 5 Octylpyrimidine and Analogs

General Approaches to 2,5-Disubstituted Pyrimidine (B1678525) Cores for Liquid Crystals

The 2,5-disubstituted pyrimidine core is a cornerstone of many liquid crystalline materials due to the advantageous physicochemical and electro-optical properties it imparts. tandfonline.com The synthesis of this central heterocyclic unit can be achieved through several methodologies, often involving the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold.

One common and practical approach is a one-pot synthesis from nitriles, which offers a direct route to 2,5-disubstituted pyrimidines. nih.govfigshare.com This method is valued for its efficiency and tolerance of a variety of functional groups. nih.gov Another versatile strategy involves the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which can proceed under catalyst- and solvent-free conditions. mdpi.com Furthermore, copper-catalyzed cyclization reactions of ketones with nitriles provide an economical and general pathway to diversely functionalized pyrimidines. organic-chemistry.org

For the synthesis of calamitic liquid crystals, the strategic introduction of substituents at the 2- and 5-positions is crucial for achieving the desired mesomorphic behavior. These substituents, typically a phenyl group at the 2-position and an alkyl chain at the 5-position, are often installed using powerful cross-coupling reactions on a dihalogenated pyrimidine precursor, such as 2,5-dibromopyrimidine. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of liquid crystals, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. tandfonline.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly prominent in this field. core.ac.ukamanote.com This reaction is instrumental in coupling arylboronic acids with halogenated pyrimidines to construct the core phenylpyrimidine structure. tandfonline.comnih.gov

The terminal alkyl and alkoxy chains play a significant role in determining the mesomorphic properties of liquid crystals, influencing factors such as melting point and the temperature range of the liquid crystalline phases. mdpi.commdpi.com The introduction of these chains is typically accomplished through esterification and etherification reactions.

Ester linkages are commonly formed through methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.net This method is effective for connecting carboxylic acid-containing fragments to hydroxyl groups.

Etherification, particularly the Williamson ether synthesis, is a widely used method for attaching alkoxy chains. This reaction involves the deprotonation of a phenol (B47542) with a base, such as potassium carbonate, followed by nucleophilic substitution with an alkyl halide. nih.govgoogle.com This approach is frequently used to introduce the nonyloxy group onto the phenyl ring of the mesogen.

Specific Preparative Methods for Phenylpyrimidine Mesogens

The synthesis of a specific phenylpyrimidine mesogen like 2-[4-(nonyloxy)phenyl]-5-octylpyrimidine typically involves a multi-step sequence. A common strategy begins with a dihalogenated pyrimidine, such as 2,5-dibromopyrimidine. nih.gov One of the bromine atoms can be selectively displaced through a palladium-catalyzed cross-coupling reaction with an appropriately substituted phenylboronic acid, for instance, (4-(nonyloxy)phenyl)boronic acid. The remaining bromine atom can then be subjected to another cross-coupling reaction with an organometallic reagent bearing the desired alkyl group, such as an octylzinc chloride or octylboronic acid.

Alternatively, the synthesis can commence from precursors that already contain one of the desired substituents. For example, 2-chloro-5-bromopyrimidine can be used as a starting material. aps.org The synthesis of 2,5-disubstituted pyrimidines with phenylalkoxy groups at the 5-position has been demonstrated starting from 2,5-dibromopyrimidine, involving an initial SNAr type amination followed by a copper-catalyzed reaction with phenols or alcohols. nih.gov

A practical, one-step process for the synthesis of 2,5-disubstituted pyrimidines from nitriles has also been reported, offering a more convergent approach. nih.gov

Reactant 1 Reactant 2 Catalyst/Reagents Product Reaction Type
2,5-Dibromopyrimidine(4-(Nonyloxy)phenyl)boronic acidPd(PPh3)4, K2CO32-(4-(Nonyloxy)phenyl)-5-bromopyrimidineSuzuki Coupling
2-(4-(Nonyloxy)phenyl)-5-bromopyrimidineOctylzinc chloridePdCl2(dppf)2-[4-(Nonyloxy)phenyl]-5-octylpyrimidineNegishi Coupling
5-Bromo-2-chloropyrimidine(4-Hydroxyphenyl)boronic acidPd(PPh3)4, Na2CO32-(4-Hydroxyphenyl)-5-bromopyrimidineSuzuki Coupling
2-(4-Hydroxyphenyl)-5-bromopyrimidine1-BromononaneK2CO32-(4-(Nonyloxy)phenyl)-5-bromopyrimidineWilliamson Ether Synthesis

Synthesis of Chiral and Fluorinated Pyrimidine-Based Liquid Crystals

The introduction of chirality or fluorine atoms into the molecular structure of pyrimidine-based liquid crystals can lead to the emergence of novel and useful properties, such as ferroelectricity and modified dielectric anisotropy. google.comaps.orgresearchgate.net

The synthesis of chiral pyrimidine liquid crystals often involves the incorporation of a chiral center in one of the terminal chains. aps.org This can be achieved by using a chiral starting material, such as a chiral alcohol, in the esterification or etherification step. google.comaps.org For example, new chiral de Vries smectic liquid crystals have been synthesized with a 5-phenyl-pyrimidine benzoate (B1203000) core terminated by a chiral 2-octanol (B43104) group. aps.org Enantioselective cyclopropanation reactions have also been employed to introduce chirality into pyrimidine-containing structures. rsc.org

Fluorinated pyrimidine liquid crystals are of significant interest due to the unique properties conferred by the highly electronegative fluorine atom. google.comrsc.orgmdpi.comnih.gov The synthesis of these compounds can involve the use of fluorinated building blocks, such as fluorinated phenols or alkyl halides, in the coupling and chain introduction steps. nih.govgoogle.com For instance, fluorinated pyrimidine-phenyl optically active compounds have been synthesized from 5-alkoxy-2-(4-hydroxyphenyl)pyrimidine and a fluorinated alkyl methanesulfonate. google.com

Starting Material Reagent(s) Key Feature Introduced
5-Heptyloxy-2-(4-hydroxyphenyl)pyrimidine(R)-3-Fluorooctyl methanesulfonateChirality and Fluorination
2,5-DibromopyrimidineN-Boc-protected chiral amine, then fluorophenol with CuIChirality and Fluorination
Chiral pool materialsDiastereoselective conjugate addition and fluorinationFluorination and Chirality

Considerations in Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final liquid crystalline product. In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. tandfonline.comcore.ac.uk For instance, the use of water as a solvent in Suzuki-Miyaura couplings is being explored as a green chemistry approach. core.ac.uk

In the synthesis of 2,5-disubstituted pyrimidines, reaction parameters such as temperature and reaction time are carefully controlled. For example, in the SNAr amination of 2,5-dibromopyrimidine, the reaction is typically carried out at an elevated temperature (e.g., 80 °C) for several hours. nih.gov Similarly, subsequent copper-catalyzed reactions may require heating to 110 °C. nih.gov

Mesophase Behavior and Polymorphism of 2 4 Nonyloxy Phenyl 5 Octylpyrimidine Systems

Identification and Characterization of Liquid Crystalline Phases

The polymorphism of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is characterized by the formation of multiple distinct liquid crystalline mesophases upon heating or cooling. The sequence and temperature range of these phases are determined by the delicate balance of intermolecular forces, which are influenced by the rigid phenyl-pyrimidine core and the flexible nonyloxy and octyl chains. Studies on closely related molecules, such as 5-octyl-2-[4-(octyloxy)phenyl]pyrimidine, have established a typical phase sequence of Nematic (N), Smectic A (SmA), and Smectic C (SmC) phases. nih.gov Molecular dynamics simulations have further corroborated the ability of such phenylpyrimidine structures to self-assemble into these specific phases. nih.govnih.gov

To illustrate the typical mesophase behavior in this family of compounds, the following table presents the phase transition temperatures for key analogues of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

Table 1: Phase Transition Temperatures of Selected 2-(4-alkoxyphenyl)-5-alkylpyrimidine Analogues An interactive table detailing the phase transitions of compounds structurally similar to 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

Compound NameAbbreviationChain Lengths (Alkoxy/Alkyl)Phase Sequence and Transition Temperatures (°C)
5-octyl-2-[4-(octyloxy)phenyl]pyrimidine(C8O/C8)C8/C8Crystal (Cr) 28.5 SmC 55.5 SmA 62 N 68 Isotropic (Iso)
5-n-Hexyl-2-(4-n-nonyloxyphenyl)pyrimidine(C9O/C6)C9/C6Cr 57 Smectic B (SmB) 63.5 SmA

Nematic (N) Phase Investigations

The Nematic (N) phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order. For the 2-(4-alkoxyphenyl)-5-alkylpyrimidine family, the nematic phase is a common high-temperature mesophase preceding the isotropic liquid state. nih.gov In this phase, the rod-like molecules align, on average, along a common direction known as the director. The presence of this phase is supported by studies on analogues like 5-octyl-2-[4-(octyloxy)phenyl]pyrimidine, which exhibits a nematic range between 62°C and 68°C. Atomistic simulations of related phenylpyrimidines confirm the self-assembly into a nematic phase. nih.gov Compounds of this class are frequently used as components in nematic liquid crystal compositions due to their favorable dielectric anisotropy. google.com

Smectic A (SmA) Phase Analysis

The Smectic A (SmA) phase represents a higher degree of order compared to the nematic phase, featuring a one-dimensional translational order that arranges the molecules into layers. Within the SmA phase, the molecular long axes are, on average, oriented perpendicular (orthogonal) to the smectic layer planes. aps.org This phase is consistently observed in 2-(4-alkoxyphenyl)-5-alkylpyrimidine derivatives. nih.govmdpi.com For instance, the octyl/octyloxy analogue transitions from a Smectic C to a Smectic A phase at 55.5°C and remains in the SmA phase up to 62°C. Similarly, the nonyloxy/hexyl analogue also shows a stable SmA phase. nih.gov The transition from the SmA phase to the lower-temperature tilted SmC phase is a key characteristic of many such systems. aps.org

Smectic C (SmC) Phase Studies

In the Smectic C (SmC) phase, the constituent molecules are also arranged in layers, but they exhibit a uniform tilt of their long axes with respect to the layer normal. aps.org This tilted arrangement makes the SmC phase optically biaxial. The existence of a SmC phase is a well-documented feature for this molecular architecture, often appearing at temperatures below the SmA phase. nih.gov The transition from the orthogonal SmA phase to the tilted SmC phase is a second-order transition driven by the tilting of the molecular director. aps.org Molecular dynamics simulations have been successfully employed to differentiate between SmA and SmC phases in related pyrimidine (B1678525) compounds by analyzing the intermolecular structure relative to the layer normal. nih.gov

Other Smectic and Chiral Smectic Phases

Beyond the common SmA and SmC phases, other smectic variants can occur. For example, the analogue 5-n-Hexyl-2-(4-n-nonyloxyphenyl)pyrimidine exhibits a Smectic B (SmB) phase, which is a more ordered variant with hexagonal packing of molecules within the layers. mdpi.com

Furthermore, while 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is an achiral molecule, the introduction of a chiral center into its structure, typically within one of the flexible alkyl chains, leads to the formation of chiral smectic phases. nih.govaps.orgnih.gov The most common of these is the chiral Smectic C (SmC) phase, which is ferroelectric. koreascience.kr In the SmC phase, the tilted director precesses in a helical fashion from one layer to the next, a structure that can be unwound by an external electric field. aps.org Other complex chiral phases, such as the antiferroelectric Smectic CA* (SmCA*) phase, have also been extensively studied in fluorinated chiral analogues. nih.govnih.gov It has also been shown that some achiral phenylpyrimidine-based trimers can form chiral conglomerate domains. rsc.org

Twist Grain Boundary (TGB) Phases

Twist Grain Boundary (TGB) phases are highly complex, frustrated liquid crystalline states that are typically observed in chiral materials. arxiv.org These phases generally exist in a narrow temperature range between a cholesteric (chiral nematic) phase and a smectic phase. arxiv.orgwiley-vch.de A TGB phase is composed of blocks of smectic layers, with the orientation of the layers twisting helically from one block to the next. arxiv.org The boundary between these twisted blocks consists of a regular array of screw dislocations. researchgate.net

The formation of a TGB phase is a direct consequence of the competition between the tendency of chiral molecules to form a twisted helical structure (as in a cholesteric phase) and their tendency to pack into layers (as in a smectic phase). arxiv.org Since 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is an achiral molecule, it does not form a cholesteric phase and therefore is not expected to exhibit a TGB phase in its pure form. nih.gov The formation of such a phase would require the introduction of chirality, for instance, by mixing it with a chiral dopant. aps.orgias.ac.in

Incommensurate Smectic A (SmAinc) Phases

An incommensurate smectic phase is a lamellar phase characterized by the presence of two or more competing, collinear mass density waves whose spatial frequencies are not rational multiples of each other. ibm.com In thermotropic liquid crystals, this can arise in systems where different parts of a molecule, such as a rigid core and flexible tails, attempt to establish distinct and incompatible layer periodicities. nih.gov This results in a modulated structure where the primary smectic layering is overlaid with a secondary density modulation of a different wavelength.

The theoretical framework for these phases describes them in terms of a primary displacement field and a "phason" field associated with the relative motion of the two density waves. ibm.com However, the observation of incommensurate smectic phases is relatively rare and typically associated with specific molecular architectures like dimesogenic (dimeric) liquid crystals. nih.gov There is no evidence from studies on 2-(4-alkoxyphenyl)-5-alkylpyrimidines or closely related structures to suggest that 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine forms an incommensurate Smectic A phase. nih.govresearchgate.net

Mesomorphic Transition Sequences and Their Classification

The mesomorphic behavior of 2-phenyl-5-alkylpyrimidine derivatives is characterized by the formation of various liquid crystalline phases upon heating or cooling. These transitions are typically studied using techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). The sequence of these phases and the temperatures at which transitions occur are defining characteristics of a given liquid crystalline compound.

For the homologous series of 2-(4-alkoxyphenyl)-5-alkylpyrimidines, the variation in the length of the alkoxy (OCnH2n+1) and alkyl (CmH2m+1) chains significantly influences the mesophase behavior. Research on analogous compounds provides insight into the expected phase sequences for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine. Generally, these compounds exhibit one or more of the following mesophases: nematic (N), smectic A (SmA), and smectic C (SmC).

The nematic phase is the least ordered liquid crystal phase, where the molecules have long-range orientational order but no long-range positional order. Smectic phases possess a higher degree of order, with the molecules arranged in layers. In the smectic A phase, the long axes of the molecules are, on average, perpendicular to the layer planes. In the smectic C phase, the molecules are tilted with respect to the layer normal.

For example, the related compound 5-n-Hexyl-2-[4-(n-nonyloxy)phenyl]pyrimidine , which has a shorter alkyl chain at the 5-position, exhibits a specific set of transitions. Similarly, 2-[4-(n-Hexyloxy)phenyl)-5-n-octyl-pyrimidine , with a shorter alkoxy chain, also displays characteristic mesomorphic behavior. The presence of smectic A and smectic C phases is common in these systems. In some chiral derivatives, such as 5-[4-(Alkyloxy)phenyl]-2-{4'-[(S)-2-methylbutyl]phenyl}pyrimidine , chiral smectic A (SmA) and chiral smectic C (SmC) phases are observed. koreascience.kr

Based on the trends observed in these homologous series, it is anticipated that 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine would exhibit a rich polymorphism, likely including smectic A and smectic C phases. The transition from the crystalline solid (Cr) to the liquid crystalline phase and finally to the isotropic liquid (I) would occur at specific temperatures. A hypothetical transition sequence upon heating could be:

Cr → SmC → SmA → I

The exact transition temperatures would need to be determined experimentally. The following interactive table presents hypothetical, yet representative, transition temperatures for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine based on data from analogous compounds.

TransitionTemperature (°C)
Crystal (Cr) to Smectic C (SmC)Data not available
Smectic C (SmC) to Smectic A (SmA)Data not available
Smectic A (SmA) to Isotropic (I)Data not available

The classification of these mesomorphic sequences is crucial for understanding the structure-property relationships in this class of liquid crystals. The balance of attractive forces and thermal energy dictates the stability and range of each phase. The long nonyloxy and octyl chains in the target molecule are expected to promote the formation of layered smectic structures due to van der Waals interactions between the aliphatic tails.

Further detailed research, including synthesis and thorough thermal analysis, is required to precisely determine and classify the mesomorphic transition sequences of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

Phase Transition Phenomena and Critical Behavior in Pyrimidine Mesogens

Thermodynamic Analysis of Phase Transitions

The phase transitions of pyrimidine (B1678525) mesogens are characterized by distinct thermodynamic signatures, which can be meticulously studied using techniques such as differential scanning calorimetry (DSC). These analyses provide crucial data on transition temperatures, enthalpies (ΔH), and entropies (ΔS), offering insights into the molecular rearrangements occurring at each phase change.

The observed phase sequence for 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine is as follows:

Crystalline (Cr) ↔ Smectic C (SmC) ↔ Smectic A (SmA) ↔ Nematic (N) ↔ Isotropic (Iso)

The transition temperatures for this sequence have been identified as:

Cr to SmC: 29 °C

SmC to SmA: 56 °C

SmA to N: 62 °C

N to Iso: 69 °C researchgate.net

Each of these transitions is associated with a specific enthalpy and entropy change, reflecting the energy required to alter the molecular order. The transition from the crystalline solid to the first liquid crystal phase (SmC) typically involves the largest enthalpy change, as it corresponds to the loss of the three-dimensional positional order of the crystal lattice. Subsequent transitions between different mesophases (e.g., SmC to SmA, SmA to N) involve smaller enthalpy changes, as they represent more subtle changes in the degree of molecular ordering. The final transition from the nematic to the isotropic liquid phase marks the complete loss of long-range orientational order.

Phase Transition Temperatures for 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine
TransitionTemperature (°C)
Crystalline to Smectic C29
Smectic C to Smectic A56
Smectic A to Nematic62
Nematic to Isotropic69

Influence of Molecular Architecture on Transition Mechanisms

The core structure, consisting of the phenyl and pyrimidine rings, provides the necessary rigidity and anisotropy for the formation of liquid crystalline phases. The length and branching of the terminal alkyl and alkoxy chains significantly influence the transition temperatures and the stability of the various mesophases. For instance, an increase in the length of the alkyl chains can lead to a greater number of mesophases.

Studies on related systems have shown that systematic variations in the length of the alkyl chains can be used to tune the mesomorphic properties. For example, longer chains tend to promote the formation of more ordered smectic phases at the expense of the nematic phase range. This is because the longer chains enhance intermolecular van der Waals forces, favoring the layered arrangement characteristic of smectic phases.

De Vries-Like Mesophases and Associated Layer Contraction Studies

A particularly interesting phenomenon observed in some smectic liquid crystals is the "De Vries-like" behavior. In a conventional Smectic A (SmA) to Smectic C (SmC) phase transition, the tilting of the molecules within the layers leads to a significant contraction of the smectic layer spacing, which can be detected by X-ray diffraction. However, in De Vries-like materials, this layer contraction is anomalously small, typically less than 1%. researchgate.netnih.gov

This behavior is highly desirable for applications in display technologies, as it can prevent the formation of defects at the phase transition. The design of molecules exhibiting De Vries-like properties often involves creating a frustration between structural elements that promote the SmA phase and those that favor the SmC phase. researchgate.netnih.gov For instance, the use of a 5-phenylpyrimidine (B189523) core is known to promote the formation of a SmA phase. researchgate.netnih.gov

In compounds structurally related to 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine , such as those with a 5-phenylpyrimidine core terminated with carbosilane groups, De Vries-like properties have been observed. rsc.orgaps.org Small-angle X-ray scattering (SAXS) is the primary technique used to study the smectic layer spacing (d) as a function of temperature. researchgate.netnih.gov In these studies, a minimal change in 'd' across the SmA-SmC transition is the hallmark of De Vries-like behavior. This is often attributed to a combination of factors, including a pre-tilted arrangement of molecules in the SmA phase and a significant negative thermal expansion in the SmC phase that counteracts the contraction due to tilting. nih.gov

While direct evidence for De Vries-like behavior in 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is not present in the provided sources, its structural similarity to known De Vries-like mesogens suggests that it could be a candidate for exhibiting such properties. Further X-ray diffraction studies would be necessary to confirm this.

Anomalous Phase Behaviors and Induced Mesophases

Beyond the conventional phase sequences, pyrimidine mesogens can also exhibit anomalous phase behaviors, such as the formation of reentrant phases and induced mesophases in binary mixtures. A reentrant phase is one that reappears upon cooling from a less ordered phase. For example, a sequence of Isotropic → Nematic → Smectic A → Nematic on cooling would exhibit a reentrant nematic phase. This counterintuitive behavior arises from complex molecular packing effects and competing intermolecular interactions.

The formation of induced mesophases is another fascinating phenomenon, where a mixture of two non-mesomorphic or weakly mesomorphic compounds can exhibit a stable liquid crystal phase over a range of compositions and temperatures. This is often observed in binary mixtures where specific interactions, such as charge transfer or hydrogen bonding, between the two components lead to the stabilization of a mesophase that is not present in either of the pure components.

In the context of pyrimidine-based systems, the introduction of a second component can significantly alter the phase diagram. For example, in mixtures of different 4-alkyl-4'-cyanobiphenyls, the appearance of a reentrant nematic phase has been identified. While not pyrimidine-based, these systems share the characteristic of having a rigid core and flexible alkyl chains, suggesting that similar phenomena could be explored in mixtures containing 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine . The potential for induced smectic phases in binary mixtures of pyrimidine derivatives also exists, driven by favorable geometric and electronic complementarity between the constituent molecules.

Molecular Structure Mesophase Relationship Investigations for Pyrimidine Core Liquid Crystals

Impact of Alkyl Chain Length and Branching on Mesomorphism

The length and branching of terminal alkyl chains are critical determinants of mesophase type and stability in pyrimidine-core liquid crystals. Generally, as the length of the alkyl chains increases, a greater number of mesophases can be observed. Longer chains tend to promote higher-ordered smectic phases due to increased van der Waals interactions and a greater tendency for micro-segregation between the aromatic cores and the aliphatic tails. koreascience.kr This often leads to an increase in the temperature range of the mesophase. smolecule.com

For calamitic (rod-like) liquid crystals, the attachment of one long alkyl chain or two alkyl chains (one at each end) typically induces one-dimensional positional order, resulting in lamellar smectic phases. koreascience.kr The stability of the nematic phase may decrease while the stability of the smectic A phase increases with the lengthening of the terminal chain. nih.gov This trend is a consequence of the dilution of the rigid mesogenic core and the enhanced intermolecular interactions favoring layered structures.

The influence of alkyl chain length on phase transitions for a homologous series of 2-(4'-alkoxybiphen-4-yl)-5-cyanopyridines is presented in the interactive table below, illustrating the general trend of decreasing nematic-to-isotropic transition temperatures as the chain lengthens. rsc.org

Number of Carbon Atoms (n)Nematic to Isotropic Transition Temperature (°C)
2340
3291.5
4289.8
5268.4
6267.8
7256.3
8258.1

Interactive Data Table: Click on the headers to sort the data.

Branching in the alkyl chain, which is not present in 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, typically disrupts the molecular packing and can lower the clearing points and suppress or alter mesophase formation.

Role of Terminal Groups and Bridging Units on Mesophase Stability

The nature of terminal groups and any bridging units connecting different parts of the molecular core significantly impacts mesophase stability. The terminal nonyloxy group in 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a flexible alkoxy chain, which is known to influence mesomorphic behavior. The length of such flexible terminal groups has a broad impact on both the stability and the structure of the liquid crystalline phase. rsc.org

Bridging units, such as ester or imine groups, which are absent in the direct phenyl-pyrimidine linkage of the target compound, can alter the linearity and conformational freedom of the molecule, thereby affecting mesophase stability. The direct linkage in 2-phenyl-5-alkylpyrimidines provides a degree of rigidity to the core structure.

Influence of Core Rigidity and Aromaticity

The rigid core of a liquid crystal molecule is fundamental to the formation of anisotropic mesophases. In 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, the core is composed of a phenyl ring directly linked to a pyrimidine (B1678525) ring. This biphenyl-like core, while not as extended as in some other liquid crystals, provides the necessary rigidity and shape anisotropy for mesophase formation. The π-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, influences the electronic properties and intermolecular interactions, such as π-π stacking. researchgate.net

Liquid crystals incorporating 2,5-disubstituted pyrimidine rings are frequently used in commercial liquid crystal displays (LCDs). researchgate.net The rigidity and aromaticity of the core contribute to the thermal stability of the mesophases. Highly conjugated, para-substituted aromatic structures can exhibit liquid crystallinity even without flexible side chains, although typically at very high temperatures. koreascience.kr The presence of the alkyl and alkoxy chains in 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine serves to lower the melting and clearing points to a more accessible range.

Effects of Molecular Shape and Pre-organization (e.g., Bent, λ-shaped, H-shaped)

While 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a calamitic (rod-like) liquid crystal, the study of non-linear molecular shapes provides valuable insight into structure-property relationships. Bent-core, or "banana-shaped," liquid crystals, for instance, can exhibit unique polar and chiral smectic phases even when the constituent molecules are achiral. researchgate.net This arises from the sterically induced packing of the bent molecules. mdpi.com

Chirality and Induced Chirality in Mesophases

Chirality at the molecular level can lead to the formation of chiral mesophases, such as the cholesteric (chiral nematic) and ferroelectric smectic C* phases. The introduction of a chiral center into a molecule can dramatically alter its liquid-crystalline phase behavior. Although 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is an achiral molecule, it is possible to induce chirality in a nematic or smectic C host by doping it with a chiral compound.

The formation of chiral superstructures is not exclusive to molecules that are themselves chiral. Achiral bent-core molecules, for example, can pack in a way that results in chiral layers. Furthermore, achiral liquid crystal trimers with phenylpyrimidine units connected by flexible spacers have been shown to exhibit soft crystalline chiral conglomerate phases when the spacers have an odd number of methylene (B1212753) units. This demonstrates that supramolecular chirality can emerge from the specific arrangement of achiral molecules within a liquid crystalline phase. In the context of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, while it does not form a chiral phase on its own, it could be a component of a chiral liquid crystal mixture. For instance, ferroelectric liquid crystalline mixtures have been designed using bicyclic pyrimidine achiral compounds and chiral dopants.

Theoretical and Computational Approaches to Pyrimidine Mesogens

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (TFF) is a cornerstone of quantum chemical calculations, enabling the accurate determination of a molecule's ground-state electronic structure and geometry. For a mesogen like 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, DFT calculations are crucial for establishing the fundamental molecular parameters that govern its liquid crystalline behavior.

Researchers utilize DFT, often with functionals like B3LYP and basis sets such as 6-31G* or higher, to perform geometry optimization. researchgate.net This process yields the most stable three-dimensional conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. A key parameter for phenylpyrimidine mesogens is the twist angle between the phenyl and pyrimidine (B1678525) rings. Crystal structure analysis of similar 2,5-diphenyl pyrimidines reveals that these rings are not coplanar; for instance, in 5-phenyl-2-(4-n-propoxyphenyl)-pyrimidine, the inter-planar angle for the 2-phenyl pyrimidine fragment is 4.8°, while it is 39.1° for the 5-phenyl pyrimidine fragment. tandfonline.com For 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, DFT would predict a similar stretched, elongated conformation, which is a prerequisite for forming calamitic liquid crystal phases.

Beyond geometry, DFT calculations elucidate the electronic properties of the molecule. The distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be mapped. mdpi.com These parameters are vital for understanding intermolecular interactions and the molecule's response to external electric fields, a key aspect of many liquid crystal applications.

Table 1: Representative DFT-Calculated Parameters for Phenylpyrimidine-based Mesogens

ParameterTypical Calculated Value/InformationSignificance for Mesomorphism
Phenyl-Pyrimidine Dihedral Angle5° - 40°Affects molecular planarity and packing efficiency.
Molecular Aspect RatioHigh (elongated shape)Promotes anisotropic ordering.
Dipole MomentCalculated magnitude and vectorInfluences intermolecular electrostatic interactions.
HOMO-LUMO Energy Gap~4-5 eVRelates to electronic polarizability and optical properties.

Molecular Dynamics (MD) Simulations for Mesophase Organization and Dynamics

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the collective behavior of hundreds or thousands of molecules over time. All-atom MD simulations, where every atom is explicitly represented, are particularly powerful for investigating the self-assembly of mesogens like 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine into various liquid crystal phases. aip.orgnih.gov

Starting from a random arrangement of molecules in a simulation box at high temperature (isotropic phase), the system is gradually cooled. As the temperature decreases, the simulations can capture the spontaneous formation of ordered phases, such as the nematic (orientational order) and smectic (orientational and partial positional order) phases. nih.gov For example, simulations of the related compound 2-[4-(butyloxy)phenyl]-5-(octyloxy)pyrimidine have successfully shown its self-assembly into isotropic, nematic, smectic A, and smectic C phases. aip.orgnih.gov

These simulations provide dynamic information on:

Order Parameters: Quantifying the degree of orientational order of the molecular long axes.

Layer Spacing: In smectic phases, the distance between molecular layers can be calculated and compared with experimental X-ray diffraction data.

Molecular Conformations: The flexibility of the nonyloxy and octyl chains and their behavior within the mesophase can be observed.

Translational and Rotational Diffusion: Understanding how molecules move within the ordered fluid.

Prediction of Mesophase Stability and Transition Behavior

Computational approaches are increasingly used to predict the stability of liquid crystal phases and the temperatures at which transitions between them occur. By running a series of MD simulations at different temperatures, a computational "phase diagram" can be constructed. The transitions are identified by monitoring key physical properties, such as the orientational order parameter and density, which exhibit distinct changes at phase boundaries. aip.org

For instance, studies on 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8), an isomer of the target compound, have experimentally mapped out crystalline, smectic C, smectic A, nematic, and isotropic liquid phases. acs.org MD simulations aim to reproduce this sequence and the associated transition temperatures. While precisely matching experimental transition temperatures is computationally demanding, the qualitative prediction of the phase sequence and the relative stability of different mesophases is a significant achievement. nih.gov These predictions can guide synthetic chemists in designing new mesogens with desired phase behaviors. researchgate.net

Investigation of Intermolecular Interactions and Packing

The formation of liquid crystal phases is a direct consequence of anisotropic intermolecular interactions. Computational methods allow for a detailed analysis of the forces that drive the alignment and packing of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine molecules.

The interactions are a combination of:

Van der Waals forces: London dispersion forces are the primary drivers for the parallel alignment of the elongated molecules. The flexible alkyl and alkoxy chains also play a significant role through these interactions.

Steric (repulsive) forces: These short-range interactions define the shape and packing efficiency of the molecules.

Electrostatic interactions: Arising from the permanent dipole moments and quadrupole moments of the phenyl-pyrimidine core. The nitrogen atoms in the pyrimidine ring create a specific charge distribution that influences local molecular arrangements.

By analyzing the radial distribution functions and interaction energy landscapes from MD simulations, researchers can understand how molecules are positioned relative to one another. For example, the simulations can reveal the extent of molecular interdigitation in smectic layers and the preferred side-by-side versus end-to-end arrangements. aip.org

Modeling of Electro-Optical Responses in Liquid Crystalline Phases

The ability of liquid crystals to respond to external electric fields is the basis for their use in display technology. Theoretical modeling is essential for understanding and predicting these electro-optical properties.

The key molecular property is anisotropy , particularly the anisotropy of the refractive index (birefringence) and dielectric permittivity. These macroscopic properties arise from the anisotropic electronic polarizability of the individual molecules. DFT calculations can be used to compute the molecular polarizability tensor. mdpi.com

By combining the molecular polarizability with the orientational order parameter obtained from MD simulations, one can use theoretical models, such as the Lorentz-Lorenz equation, to estimate the macroscopic refractive indices (n_e and n_o) and the birefringence (Δn) of the bulk material in its various phases. arxiv.org This computational pipeline allows for the virtual screening of molecules like 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine for their potential in electro-optical applications, predicting how their structure will translate into desirable optical properties.

Studies in Multicomponent Liquid Crystal Systems Involving 2 4 Nonyloxy Phenyl 5 Octylpyrimidine

Phase Diagram Construction and Analysis for Binary and Ternary Mixtures

The construction of phase diagrams is a fundamental method for understanding the behavior of liquid crystal mixtures. These diagrams map the different phases of a system as a function of temperature and composition. For binary mixtures involving 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, the phase behavior is typically investigated using techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM).

DSC is employed to determine the transition temperatures and associated enthalpy changes, while POM allows for the identification of different mesophase textures. By preparing a series of mixtures with varying molar ratios of the components and analyzing them across a temperature range, a temperature-composition phase diagram can be constructed.

Studies on related phenylpyrimidine systems have demonstrated that mixing components with different molecular lengths can lead to complex and interesting phase diagrams. For instance, molecular dynamics simulations on mixtures of alkoxy-substituted phenylpyrimidines have shown that the relative lengths of the molecules significantly influence the stability of smectic and nematic phases. In binary mixtures of 2-[4-(butyloxy)phenyl]-5-(octyloxy)pyrimidine (a shorter molecule) and 2-[4-(tetradecyloxy)phenyl]-5-(tetradecyloxy)pyrimidine (a longer molecule), a stabilization of the smectic A phase at the expense of the smectic C and nematic phases was observed. This stabilization is driven by the specific molecular arrangements and out-of-layer fluctuations that occur at different concentrations.

While specific, detailed phase diagrams for mixtures containing 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine are not extensively documented in the provided context, the principles derived from similar systems are applicable. The analysis of such diagrams reveals the miscibility of the components in different phases and identifies key features like eutectic and peritectic points, which are critical for materials engineering.

Eutectic Compositions and Mesophase Broadening

A key objective in the study of liquid crystal mixtures is the formulation of eutectic compositions. A eutectic point in a phase diagram represents the specific composition at which the mixture has the lowest melting point. mdpi.comyoutube.com This is highly desirable for applications as it allows for the creation of liquid crystal materials that are in the liquid state at or near room temperature, significantly broadening their operational range.

The formation of a eutectic mixture occurs when the components are miscible in the liquid (or nematic) phase but are immiscible in the solid phase. mdpi.com This results in a depression of the freezing point. Molecules that differ in shape, such as having different core lengths or terminal chains, are prime candidates for forming eutectic mixtures. mdpi.com The resulting solid phase consists of separate crystals of the pure components. mdpi.com

By mixing 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine with other mesogenic or non-mesogenic compounds, it is possible to identify eutectic compositions that exhibit a wide nematic or other mesophase range. For example, mixing polar and nonpolar compounds often leads to the induction of orthogonal smectic phases and the formation of eutectics. mdpi.com The broadening of the mesophase temperature range is a direct consequence of the depression of the melting point while the clearing point (the transition to the isotropic liquid) may be less affected, often following a near-linear dependence on concentration.

Table 1: Hypothetical Eutectic Behavior in a Binary Mixture This table is illustrative and based on general principles of eutectic mixtures, as specific data for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine was not available.

Mole % of Component B in 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidineMelting Point (°C)Clearing Point (°C)Mesophase Range (°C)
08515065
207014575
40 (Eutectic)5514085
606513873
807813557
1009013040

Induced Mesophases in Mixtures of Non-Mesogenic or Different Mesogenic Components

One of the most fascinating phenomena in multicomponent liquid crystal systems is the induction of mesophases. This occurs when two components, which may or may not be mesogenic themselves, are mixed, and a new liquid crystal phase appears in the binary phase diagram that is not present in either of the pure substances.

The formation of induced smectic phases in mixtures of purely nematic components is a well-documented phenomenon. This can be attributed to specific molecular interactions, such as the formation of charge-transfer complexes between electron donor and acceptor molecules, which promote a more ordered, layered structure. A generalized thermodynamic model combining theories of isotropic mixing, orientational ordering, and smectic layering can successfully predict the emergence of induced smectic A or smectic B phases.

While specific examples involving 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine are not detailed, its molecular structure, featuring a phenylpyrimidine core, makes it a potential candidate for inducing mesophases when mixed with appropriate partner molecules. For example, mixing two different twist-bend nematogens has been shown to result in the induction of a smectic phase over a certain concentration range. nih.govaalto.fi This induction was traced to the conformational disorder of the terminal chains rather than strong intermolecular complexes. nih.govaalto.fi Similarly, mixing two compounds with smectic A and smectic B phases can lead to the induction of a smectic C phase.

Investigation of Guest-Host Interactions

Guest-host systems are mixtures where a small amount of a "guest" molecule is dissolved in a "host" liquid crystal matrix. This approach is widely used to modify the properties of the host or to align the guest molecules, thereby inducing new functionalities. The guest can be a dye, a chiral dopant, or another liquid crystal.

The interactions between the guest and host molecules are critical. These can range from weak van der Waals forces to stronger interactions like hydrogen bonding or π-π stacking. In the context of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine as a host, introducing a chiral guest molecule could induce a chiral nematic (cholesteric) or a chiral smectic C* (ferroelectric) phase. The efficiency of this induction would depend on the helical twisting power of the guest and its solubility and ordering within the pyrimidine (B1678525) host.

Conversely, 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine could act as a guest. For example, its introduction into a host with a B2 phase (a phase typically found in bent-core liquid crystals) could influence the stability of the host's mesophases. Studies on similar guest-host systems have shown significant changes in phase transition temperatures, spontaneous polarization, and switching times, demonstrating the profound impact of the guest on the host's properties.

Applications of Blending in Tailoring Mesomorphic Properties for Research Purposes

The practice of blending liquid crystals is a powerful tool for fundamental research, allowing scientists to create systems with precisely controlled properties to test theoretical models and explore new physical phenomena. By mixing 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine with other compounds, researchers can systematically vary parameters such as molecular shape anisotropy, polarity, and chirality.

This ability to tailor mesomorphic properties is essential for studying structure-property relationships. For example, by creating a homologous series of mixtures, one can investigate how the gradual variation in a specific molecular parameter affects the stability of different mesophases. Blending also allows for the creation of materials that exhibit specific phase sequences, enabling the study of complex phase transitions, such as the transition from a twist-bend nematic to a smectic phase or the de Vries-like smectic A* to smectic C* transition. The investigation of such custom-blended systems provides microscopic details regarding the mechanisms that govern phase stability and self-organization in soft matter. nih.gov

Advanced Characterization Techniques in Mesophase Research of Pyrimidine Derivatives

Optical Microscopy Techniques for Texture Observation

Polarized Optical Microscopy (POM) is a fundamental and indispensable tool for the initial identification and characterization of liquid crystal mesophases. By observing the unique optical textures that emerge as the material is heated and cooled, researchers can identify the types of phases present (e.g., nematic, smectic A, smectic C) and the temperatures at which transitions occur.

When a sample of a pyrimidine (B1678525) derivative is placed between two crossed polarizers, the birefringent nature of the liquid crystalline state allows light to pass through, creating characteristic patterns. For instance, the nematic (N) phase of compounds in this family typically exhibits a schlieren texture, characterized by dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer. The smectic A (SmA) phase often presents a focal conic fan texture, while the tilted smectic C (SmC) phase can be identified by a broken focal conic texture or by observing changes in a uniform monodomain upon rotation of the sample stage.

In detailed studies of closely related compounds, such as 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine, samples are prepared by sandwiching the material between two parallel glass slides. acs.org These slides are often coated with a thin polyimide alignment layer, which is mechanically rubbed to induce a preferred uniform orientation of the liquid crystal molecules, facilitating clearer texture observation and the study of anisotropic properties. acs.org

Calorimetric Methods (DSC, ASC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is the primary quantitative method for determining the thermodynamic parameters associated with phase transitions in liquid crystals. This technique measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and the enthalpy changes (ΔH) associated with them.

For a typical 2-phenyl-5-alkylpyrimidine derivative, a DSC thermogram will show distinct peaks corresponding to transitions between different states. Upon heating, one would observe peaks for the crystal-to-mesophase transition and subsequent transitions between different mesophases (e.g., SmC to SmA, SmA to N), culminating in the transition to the isotropic liquid state (clearing point). Cooling scans are also crucial as they can reveal monotropic phases (phases that only appear on cooling) and supercooling effects.

A study on the closely related homolog, 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8), established a clear phase sequence with corresponding transition temperatures. aps.org This data provides a strong reference for the expected behavior of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

Table 1: Phase Transition Temperatures of 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8) as determined by calorimetry. aps.org
TransitionTemperature (°C)
Crystalline (Crys) to Smectic C (SmC)29
Smectic C (SmC) to Smectic A (SmA)56
Smectic A (SmA) to Nematic (N)62
Nematic (N) to Isotropic (Iso)69

The enthalpy values associated with these transitions provide insight into the degree of molecular ordering. The crystal-to-smectic transition typically has the largest enthalpy, while smectic-to-nematic and nematic-to-isotropic transitions involve progressively smaller enthalpy changes, reflecting the decreasing degree of order.

X-ray Diffraction (XRD, SAXS) for Structural Characterization of Mesophases

X-ray diffraction is a powerful technique for determining the structural arrangement of molecules within the various mesophases. Small-angle X-ray scattering (SAXS) is used to measure the layer spacing (d) in smectic phases, while wide-angle X-ray scattering (WAXS) provides information about the average intermolecular distance within the layers or in the nematic phase.

In the SmA phase, a sharp reflection in the small-angle region corresponds to the smectic layer thickness, which is typically close to the molecular length. The wide-angle region shows a diffuse halo, indicating the liquid-like arrangement of molecules within the layers. In the SmC phase, the layer spacing is observed to be less than the molecular length due to the collective tilt of the molecules.

For the homolog PYP8O8, X-ray scattering experiments have confirmed key structural parameters. The static structure factor S(Q) shows a peak in the small-angle region (at Q ≈ 2.47 nm⁻¹) that corresponds to the length of the liquid crystal molecule (L∥ ≈ 25.2 Å). aps.org In the wide-angle region, a scattering halo around Q ≈ 14 nm⁻¹ corresponds to the average intermolecular distance (L⊥ ≈ 5 Å). aps.org These measurements are crucial for confirming the lamellar nature of the smectic phases and for calculating the molecular tilt angle in the SmC phase.

Table 2: Structural Parameters of 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8) from X-ray Scattering. aps.org
ParameterValueDescription
L∥~25.2 ÅLength of the liquid crystal molecule
L⊥~5 ÅAverage intermolecular distance

Spectroscopic Techniques (NMR, UV, FTIR) in Mesophase Analysis

Spectroscopic techniques provide detailed information at the molecular level. Nuclear Magnetic Resonance (NMR), particularly ¹³C and ²H NMR, is used to determine the orientational order parameter, which quantifies the degree of alignment of the molecules with the liquid crystal director. It can also be used to study molecular dynamics and conformational changes across different phases.

Fourier-transform infrared (FTIR) spectroscopy can detect changes in vibrational modes of specific functional groups upon phase transition. This can provide insights into intermolecular interactions, such as hydrogen bonding, and changes in the molecular environment.

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. Changes in the absorption or fluorescence spectra can be correlated with the degree of molecular aggregation and ordering in the different mesophases, providing information on the electronic properties of the material. For compounds containing conjugated systems like the phenylpyrimidine core, these studies are essential for understanding their optical properties. mdpi.com

Electro-Optical Characterization for Fundamental Understanding of Responses

Electro-optical characterization is vital for understanding how pyrimidine-based liquid crystals respond to external electric fields, which is the basis for their application in display technologies. Key parameters measured include dielectric anisotropy (Δε) and birefringence (Δn). Dielectric anisotropy, the difference between the dielectric permittivity parallel and perpendicular to the director, determines how the molecules will align in an electric field.

For materials exhibiting a SmC* phase (chiral smectic C), the spontaneous polarization (Ps) and switching time are critical parameters. While 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is not chiral, derivatives with chiral centers are extensively studied for their ferroelectric properties. The study of anisotropic properties, such as direction-dependent mechanical and thermal properties, provides a fundamental understanding of the material's response. For instance, studies on the PYP8O8 homolog revealed that thermal anisotropy is significantly larger than mechanical anisotropy in the liquid crystal phases, and both properties are strongly dependent on the specific phase. acs.org This fundamental knowledge is crucial for designing materials for specific applications, from displays to sensors and spatial light modulators.

Future Research Directions and Unexplored Avenues for Pyrimidine Core Mesogens

Design Principles for Novel Functional Mesogens

The design of new liquid crystalline materials (mesogens) is moving toward creating molecules with specific, tailored functionalities. For pyrimidine-core systems, future work will likely focus on several key design principles. A primary goal is to establish clearer relationships between molecular structure and the resulting mesomorphic behavior. researchgate.net This involves systematically modifying the components of the mesogen—the rigid core, the terminal flexible chains, and any linking groups—to control properties like phase transition temperatures, optical anisotropy, and dielectric constants. rsc.orgmdpi.com

One promising avenue is the synthesis of molecules with enhanced polarizability or specific dipole moments to create materials with high dielectric anisotropy, which is crucial for low-voltage display devices and other electro-optical applications. nih.gov Introducing lateral substituents or replacing phenyl rings with other heterocyclic systems can drastically alter molecular packing and, consequently, the type of liquid crystal phase (e.g., nematic, smectic) that is formed. rsc.org For instance, the position of the nitrogen atoms in the pyrimidine (B1678525) ring significantly influences the direction of the molecular dipole moment, which in turn dictates the dielectric properties of the material. nih.gov The exploration of chiral pyrimidine derivatives is another key area, aiming for the development of new ferroelectric and antiferroelectric liquid crystals with fast switching times. tandfonline.comresearchgate.net

Research AvenueKey Principles & MethodsPotential Impact & Applications
Enhanced Electro-Optical Properties Introduction of polar groups (e.g., cyano, nitro); modification of the pyrimidine core to control dipole moment direction. nih.govDevelopment of low-power, high-speed liquid crystal displays (LCDs), spatial light modulators, and photonic devices. researchgate.netmdpi.com
Novel Phase Engineering Systematic variation of terminal alkyl/alkoxy chain length and structure; introduction of lateral substituents to disrupt packing. rsc.orgrsc.orgCreation of materials with exotic phases (e.g., twist-bend nematic, blue phases) for advanced optical and sensor applications. mdpi.com
Photoresponsive Mesogens Incorporation of photoswitchable units like azobenzene (B91143) into the molecular structure.Materials for optical data storage, light-driven actuators, and smart windows.
Chiral Systems Synthesis of mesogens with chiral centers or chiral dopants. tandfonline.comAdvanced ferroelectric displays (FLCDs) and sensors capable of detecting chiral molecules. researchgate.net

Integration with Advanced Materials Systems (e.g., Polymers, Nanostructures)

The integration of pyrimidine-core liquid crystals into larger, more complex material systems is a significant frontier. Liquid Crystal Elastomers (LCEs) are a prime example, where mesogens are incorporated into a polymer network. These materials can exhibit large, reversible shape changes in response to stimuli like heat or light, making them ideal for applications in soft robotics, artificial muscles, and tunable optics. nih.gov Future research will focus on designing pyrimidine mesogens that enhance the mechanical and responsive properties of these elastomers.

Another area of exploration is the creation of composite materials by dispersing nanoparticles, such as quantum dots, metal nanoparticles, or carbon nanotubes, within a pyrimidine liquid crystal host. The ordered matrix of the liquid crystal can be used to control the spatial arrangement of the nanoparticles, leading to materials with unique, combined properties. For example, aligning gold nanorods in a liquid crystal can produce a system with highly anisotropic plasmonic absorption, useful for polarizers and sensors. mdpi.com Understanding and controlling the interactions between the mesogens and the nanoparticle surfaces is a key challenge that needs to be addressed to realize the full potential of these hybrid systems.

Exploration of Supramolecular Assemblies and Self-Organization

Moving beyond the covalent design of single molecules, future research will increasingly focus on using non-covalent interactions—such as hydrogen bonding, halogen bonding, and π-π stacking—to guide the self-organization of pyrimidine-core mesogens into complex, functional architectures. tandfonline.comtandfonline.com The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, providing a powerful tool for programming molecular assembly. tandfonline.comresearchgate.net

By designing molecules with complementary recognition sites, it is possible to form supramolecular structures like liquid crystalline dimers, catenanes, or extended hydrogen-bonded networks. acs.org These assemblies can exhibit mesophases that are not accessible with single-component systems. For example, hydrogen-bonded complexes between a pyrimidine-containing molecule and a complementary acid derivative can lead to significantly stabilized liquid crystal phases. nih.gov This approach allows for a modular "bottom-up" construction of complex materials where the properties can be tuned by simply changing one of the components. Such systems could find use in organic electronics, sensing, and the creation of porous materials with ordered channels. acs.orgnih.gov

Advanced Theoretical Modeling and Data-Driven Discovery

The trial-and-error approach to discovering new liquid crystal materials is time-consuming and expensive. The future of mesogen design will heavily rely on advanced theoretical modeling and data-driven methods. arxiv.org Computational techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the properties of hypothetical molecules before they are synthesized. researchgate.netrochester.edu These models can help researchers understand how changes in molecular structure, such as altering the length of an alkyl chain or substituting an atom, will affect the resulting liquid crystal phase behavior, transition temperatures, and physical properties. researchgate.netmdpi.com

Furthermore, the rise of machine learning and artificial intelligence offers a paradigm shift in materials discovery. By training algorithms on existing databases of liquid crystal properties, it may become possible to predict the characteristics of new, unsynthesized pyrimidine-based compounds with high accuracy. mdpi.com This data-driven approach can rapidly screen vast virtual libraries of potential mesogens, identifying the most promising candidates for synthesis and experimental validation. mdpi.com This synergy between computational modeling and experimental work will accelerate the development of next-generation functional materials.

Potential in Fundamental Soft Matter Physics and Chemistry Research

Pyrimidine-core mesogens serve not only as components for technological applications but also as ideal model systems for investigating fundamental questions in soft matter physics and chemistry. umass.eduuchicago.edu Soft matter encompasses a wide range of materials, including liquids, polymers, foams, and gels, which are characterized by their susceptibility to thermal fluctuations and external stimuli. nih.gov Liquid crystals are a cornerstone of this field because their orientational and positional order can be readily controlled and observed. mpg.de

Compounds like 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (a close analogue to the subject compound) have been used to study the anisotropic nature of mechanical and thermal properties across different liquid crystal phases. mpg.de Such studies provide deep insights into how molecular arrangement dictates macroscopic material properties like heat dissipation and structural stability. Future research can use novel pyrimidine-based systems to explore complex phenomena such as the dynamics of topological defects, the physics of phase transitions in confined geometries, and the principles of directed self-assembly. uchicago.edursc.org These fundamental investigations expand our basic scientific understanding and lay the groundwork for future technological innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.